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molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No. B075764
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
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Patent
US06849632B2

Procedure details

Commercially available 4-methoxy-2-nitrophenol (1 g, 5.9 mmol), a compound of formula (C) was dissolved in 10 mL of methanol, and then 10% Pd/C was added to the mixture. The mixture was hydrogenated in a Parr™ shaker at 30 psi until consumption of hydrogen stopped. The mixture was filtered through Celite and concentrated, to yield 2-amino-4-methoxyphenol a compound of formula (d), which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1>CO.[Pd]>[NH2:10][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[OH:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was hydrogenated in a Parr™ shaker at 30 psi until consumption of hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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